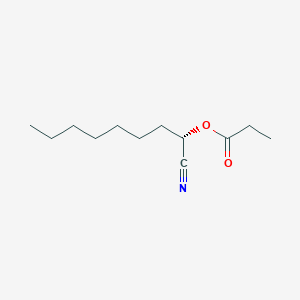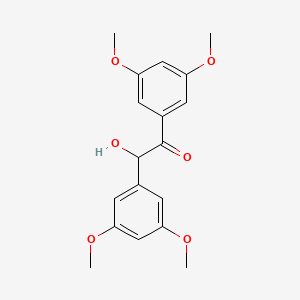
1-Phenyldeca-2,7,9-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyldeca-2,7,9-trien-1-one is an organic compound characterized by its phenyl group attached to a ten-carbon chain with double bonds at positions 2, 7, and 9, and a ketone group at position 1
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyldeca-2,7,9-trien-1-one can be synthesized through several methods, including the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired compound. Another method involves the use of transition metal catalysts to facilitate the formation of the double bonds in the carbon chain.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.
化学反应分析
Types of Reactions: 1-Phenyldeca-2,7,9-trien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like halides can substitute the hydrogen atoms in the compound.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-Phenyldeca-2,7,9-trien-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-Phenyldeca-2,7,9-trien-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
1-Phenyldeca-2,7,9-trien-1-one is unique due to its specific structure and reactivity. Similar compounds include:
5,9-Dimethyl-1-phenyldeca-2,4,8-trien-1-one: Similar structure but with methyl groups at positions 5 and 9.
1-Phenyldeca-2,4,6-trien-1-one: Similar but with double bonds at different positions.
These compounds share similarities in their phenyl and ketone groups but differ in their carbon chain and double bond positions, leading to variations in their chemical properties and applications.
属性
CAS 编号 |
190522-48-6 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC 名称 |
1-phenyldeca-2,7,9-trien-1-one |
InChI |
InChI=1S/C16H18O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h2-4,8-14H,1,5-7H2 |
InChI 键 |
PXQHTYLPPXXZOG-UHFFFAOYSA-N |
规范 SMILES |
C=CC=CCCCC=CC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)


![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)





![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)

